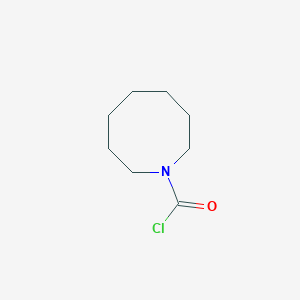

Azocane-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Carbonyl compounds, including Azocane-1-carbonyl chloride, can undergo a variety of chemical reactions. These include nucleophilic addition reactions, where the carbon atom, being electron-poor, is a great target for attack by an electron-rich nucleophilic group . Carbonyl compounds with leaving groups can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom. The C=O group opens possibilities for many types of chemical reactions . Their physical and chemical properties are additionally influenced by substituents and conjugated double bonds .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Azocane-1-carbonyl chloride is instrumental in synthesizing various heterocycles, which are crucial in medicinal chemistry. It can facilitate the formation of five-, six-, or organometallic heterocyclic-membered systems and their fused analogs . These heterocycles are foundational structures in developing pharmaceuticals and agrochemicals.

Organic Azides Reactions

In the realm of organic chemistry, Azocane-1-carbonyl chloride can react with azides to produce a range of heterocycles. This includes the synthesis of pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines, which are pivotal in creating compounds with potential biological activity .

Medicinal Chemistry Applications

Azocane-1-carbonyl chloride derivatives have been explored for their potential in medicinal chemistry. They are involved in creating compounds that exhibit c-Met inhibition or GABA A modulating activity, which are important targets in cancer therapy and neurological disorders, respectively .

Fluorescent Probes

The compound’s derivatives can be used to develop fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying cellular processes, enzyme activities, and monitoring the presence of various ions or molecules .

Polymer Chemistry

In polymer chemistry, Azocane-1-carbonyl chloride is used to create structural units within polymers. These polymers have applications in solar cells, showcasing the compound’s role in advancing renewable energy technologies .

Photochemical Radical Generation

Azocane-1-carbonyl chloride is also significant in photochemical studies, particularly in generating acyl and carbamoyl radicals. These radicals are essential intermediates in various synthetic pathways, leading to the creation of complex molecules .

Mecanismo De Acción

Target of Action

It’s known that this compound is involved in the formation of substituted azocanes . Azocanes are eight-membered N-heterocyclic ring systems that are prevalent in a range of biologically significant targets .

Mode of Action

Azocane-1-carbonyl chloride interacts with its targets through a Rhodium-catalyzed cycloaddition fragmentation process . Specifically, exposure of diverse N-cyclopropylacrylamides to phosphine-ligated cationic Rh(I) catalyst systems under a CO atmosphere enables the directed generation of rhodacyclopentanone intermediates . Subsequent insertion of the alkene component is followed by fragmentation to give the heterocyclic target .

Biochemical Pathways

The compound’s involvement in the formation of substituted azocanes suggests it may influence pathways related to these structures .

Pharmacokinetics

Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and potential interactions with other substances .

Result of Action

The result of Azocane-1-carbonyl chloride’s action is the formation of substituted azocanes . These structures are prevalent in a range of biologically significant targets , suggesting that the compound’s action could have significant molecular and cellular effects.

Action Environment

The action of Azocane-1-carbonyl chloride is influenced by environmental factors such as the presence of a CO atmosphere and a Rh(I) catalyst system . These conditions enable the directed generation of rhodacyclopentanone intermediates, which are crucial for the compound’s mode of action .

Propiedades

IUPAC Name |

azocane-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-8(11)10-6-4-2-1-3-5-7-10/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREQKLXCRIQJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azocane-1-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2960721.png)

![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)

![2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960725.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)

![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)

![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2960733.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2960734.png)

![N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2960735.png)